4-Methyl-7-trimethylsiloxycoumarin
CAS No.: 67909-31-3
Cat. No.: VC20758243
Molecular Formula: C13H16O3Si
Molecular Weight: 248.35 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 67909-31-3 |
---|---|
Molecular Formula | C13H16O3Si |
Molecular Weight | 248.35 g/mol |
IUPAC Name | 4-methyl-7-trimethylsilyloxychromen-2-one |
Standard InChI | InChI=1S/C13H16O3Si/c1-9-7-13(14)15-12-8-10(5-6-11(9)12)16-17(2,3)4/h5-8H,1-4H3 |
Standard InChI Key | QHQOZLBDGGWMFA-UHFFFAOYSA-N |
SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)O[Si](C)(C)C |
Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)O[Si](C)(C)C |
4-Methyl-7-trimethylsiloxycoumarin is a synthetic organic compound belonging to the coumarin family. It has the molecular formula C13H16O3Si and a molecular weight of 248.35 g/mol . This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine.
Synthesis Methods
The synthesis of 4-Methyl-7-trimethylsiloxycoumarin typically involves starting materials such as 7H-1-benzopyran-7-one, 2-hydroxy-4-methyl-, and hexamethyldisilazane. The reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Antioxidant Activity
Coumarins are known for their antioxidant properties, which can be enhanced by modifying the coumarin structure. For example, adding methoxy groups or chlorine atoms can improve antioxidant activity .
Scientific Research
4-Methyl-7-trimethylsiloxycoumarin is used as an intermediate in organic synthesis and as a reagent in various chemical reactions. It is also utilized in biological studies and as a fluorescent probe for imaging and detection.
Industrial Applications
The compound is employed in the production of specialty chemicals and materials, including dyes and pigments. Its fluorescent properties make it suitable for applications in materials science .
Data Table: Applications
Field | Application |
---|---|
Chemistry | Intermediate in organic synthesis, reagent in chemical reactions |
Biology | Fluorescent probe for imaging and detection, biological studies |
Industry | Production of specialty chemicals and materials |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume